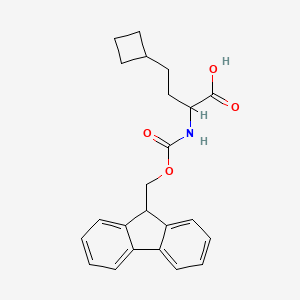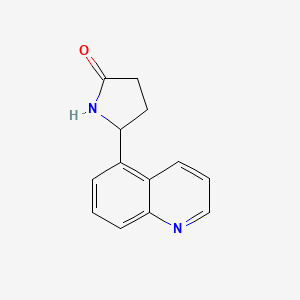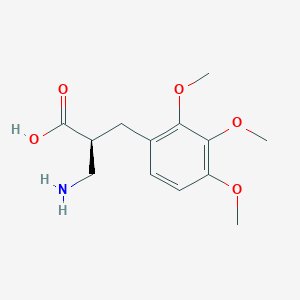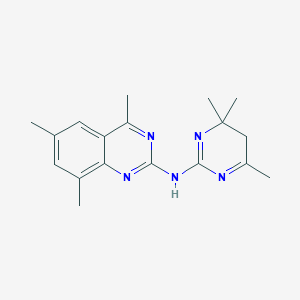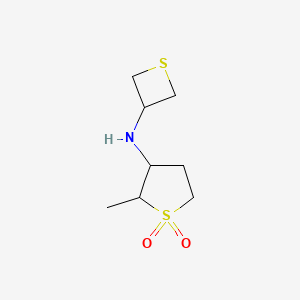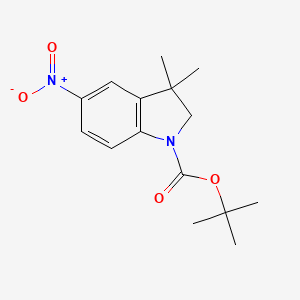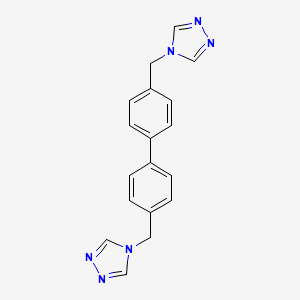
4,4'-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is a compound that has garnered significant interest in the field of coordination chemistry. This compound is characterized by its unique structure, which includes two triazole rings connected to a biphenyl core. The presence of triazole rings imparts unique properties to the compound, making it useful in various applications, including luminescent sensors and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions. The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl are not extensively documented, the general approach involves large-scale solvothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions and using high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Coordination Reactions: The compound forms coordination polymers with metal ions such as silver, zinc, and cadmium.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., silver nitrate, zinc acetate, cadmium chloride) and solvents like acetonitrile. The reactions are typically carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel .
Major Products Formed
The major products formed from the reactions of 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl include various coordination polymers. These polymers exhibit unique properties such as luminescence and antitumor activity .
Aplicaciones Científicas De Investigación
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl exerts its effects involves the formation of coordination polymers with metal ions. These polymers can interact with biological molecules, leading to various effects such as luminescence and antitumor activity. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key factor .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A precursor to 4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl, used in similar coordination chemistry applications.
4,4’-Bis(benzoimidazo-1-yl)biphenyl: Another compound with a biphenyl core and nitrogen-containing rings, used in the synthesis of coordination polymers.
Uniqueness
4,4’-Bis((4H-1,2,4-triazol-4-yl)methyl)-1,1’-biphenyl is unique due to its specific structure, which includes two triazole rings. This structure imparts unique properties such as high luminescence sensitivity and potential antitumor activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C18H16N6 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[[4-[4-(1,2,4-triazol-4-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-11-19-20-12-23)18-7-3-16(4-8-18)10-24-13-21-22-14-24/h1-8,11-14H,9-10H2 |
Clave InChI |
DESZYQFENFBOKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NN=C2)C3=CC=C(C=C3)CN4C=NN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]](/img/structure/B12962968.png)
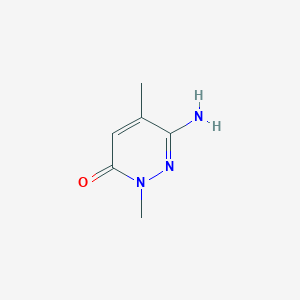

![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)

